molecular formula C30H20N2 B14807534 5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole

5-([1,1'-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B14807534
M. Wt: 408.5 g/mol
InChI Key: UBZWIXJAVIEITP-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, which provide good thermal stability and tunable frontier orbital energies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole typically involves multi-step reactions. One common approach is the Lewis acid-mediated Friedel–Crafts arylation, followed by electrocyclization and intramolecular cyclization. These reactions are often catalyzed by metal catalysts such as palladium or iodine . The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole exerts its effects is primarily through its interaction with electronic systems. The compound’s extended π-electron system allows it to participate in electron transfer processes, making it an efficient emitter in OLEDs. The molecular targets and pathways involved include the interaction with electron-rich and electron-poor sites, facilitating charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

    Indolocarbazole: Known for its use in OLEDs and similar optoelectronic applications.

    Benzofurocarbazole: Another fused-ring carbazole derivative with applications in organic electronics.

    Benzothienocarbazole: Used in the development of high-efficiency OLEDs

Uniqueness

What sets 5-([1,1’-Biphenyl]-3-yl)-5,11-dihydroindolo[3,2-b]carbazole apart is its unique combination of thermal stability, tunable electronic properties, and high photoluminescence quantum yield. These characteristics make it particularly suitable for advanced optoelectronic applications, offering advantages over other similar compounds .

Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

5-(3-phenylphenyl)-11H-indolo[3,2-b]carbazole

InChI

InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(17-21)32-29-16-7-5-14-24(29)26-18-28-25(19-30(26)32)23-13-4-6-15-27(23)31-28/h1-19,31H

InChI Key

UBZWIXJAVIEITP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6

Origin of Product

United States

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